Methyl (41R,12S,13AS)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Overview
Description
“Methyl (41R,12S,13AS)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate” is a chemical compound with the molecular formula C22H28N2O4. Its CAS number is 57430-34-9 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 384.5 g/mol. Its boiling point is predicted to be 538.4±50.0 °C . Other physical and chemical properties such as its density, melting point, and solubility would need to be determined experimentally.Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of related compounds has been explored due to their potential pharmacological properties. For instance, Katritzky et al. (1999) demonstrated the preparation of optically pure ethyl 6-substituted-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates from ethyl 6-benzotriazolyl-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylate, itself obtained from the reaction of the ethyl ester of L-tryptophan. This study highlights the importance of such compounds in synthesizing pharmacologically active agents (Katritzky, Qiu, Yang, & Steel, 1999).
Synthesis and Structural Studies
Further research into the synthesis and structure of related naphthyridine compounds provides foundational knowledge for the development of novel therapeutic agents. For example, the study by Lynch et al. (1991) on the structure of 18'-epivinblastine, a compound within the same chemical family, contributes to understanding the structural basis for the biological activity of these molecules (Lynch, Stamford, Magnus, & Davis, 1991).
Pharmacological Potential
The pharmacological potential of similar compounds has been explored in various studies. The research by Iino, Katsura, & Kuriyama (1995) on vinconate's effects on dopamine levels in the rat striatum suggests that indolonaphthyridine derivatives can modulate neurotransmitter systems, which could have implications for treating neurological disorders (Iino, Katsura, & Kuriyama, 1995).
Properties
IUPAC Name |
methyl (15S,17S,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPRRQLKFXBCSJ-JBACZVJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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